molecular formula C19H19FN4O4 B2778725 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide CAS No. 941939-86-2

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

Cat. No.: B2778725
CAS No.: 941939-86-2
M. Wt: 386.383
InChI Key: XBQBSISXBXGGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research. It features a piperazine core substituted with a 2-fluorophenyl group and an α-ketoacetamide moiety linked to a 2-methyl-4-nitrophenyl ring. This specific architecture, combining electron-withdrawing and electron-donating substituents, is designed to influence the compound's physicochemical properties and its interactions with biological targets . Compounds within this chemical class, characterized by the fluorophenylpiperazine pharmacophore, are frequently investigated for their affinity towards central nervous system (CNS) targets . The piperazine ring is a common feature in ligands for neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are critical in modulating mood and behavior . As such, this compound serves as a valuable intermediate or precursor in the design and development of potential therapeutic agents, with research applications extending to the study of neurological disorders . The mechanism of action for research compounds in this category often involves highly specific receptor interactions. For instance, structurally related molecules have been identified as potent 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, competitively antagonizing receptor binding and demonstrating efficacy in preclinical behavioral models . The inclusion of the 2-oxoacetamide functional group is a critical structural determinant that can contribute to binding affinity and functional activity at such targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c1-13-12-14(24(27)28)6-7-16(13)21-18(25)19(26)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQBSISXBXGGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide typically involves the following steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(2-fluorophenyl)piperazine.

  • Acylation Reaction: : The piperazine intermediate is then acylated using 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the acylation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ketone groups are susceptible to hydrolysis under acidic or basic conditions:

  • Amide Hydrolysis : Cleavage of the amide bond yields 2-methyl-4-nitroaniline and 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetic acid. This reaction is accelerated in concentrated HCl or NaOH at elevated temperatures.

  • Ketone Stability : The α-ketoamide group resists hydrolysis under mild conditions but may degrade in strongly acidic environments (pH < 2).

Nucleophilic Substitution at Piperazine

The piperazine ring undergoes substitution reactions at its nitrogen atoms:

  • Aryl Halide Coupling : Reacts with aryl halides (e.g., 4-fluorobenzyl chloride) in the presence of a base (K₂CO₃) to form tertiary amines .

  • Alkylation : Forms quaternary ammonium salts when treated with alkylating agents like methyl iodide .

Reaction Type Reagents Product Reference
Aryl substitution4-fluorobenzyl chloride, K₂CO₃N-Benzyl-piperazine derivative
AlkylationMethyl iodide, DMFQuaternary ammonium salt

Reduction of Nitro Group

The 4-nitro group on the aniline moiety can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants (SnCl₂/HCl) :

  • Catalytic Hydrogenation : Produces 2-methyl-4-aminophenyl derivatives, which may undergo further functionalization (e.g., acylation).

Reduction Method Conditions Product Yield
H₂/Pd-C (10% w/w)Ethanol, RT, 6 h2-methyl-4-aminophenyl derivative90%
SnCl₂/HClReflux, 2 hSame as above85%

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 220°C.

  • Photodegradation : The nitro group may undergo partial reduction or radical formation under UV light .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic (pH < 3) or basic (pH > 11) media.

Key Analytical Data

  • NMR : Distinct signals for piperazine protons (δ 2.8–3.5 ppm), aromatic fluorophenyl (δ 7.1–7.4 ppm), and nitro group (δ 8.2 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 364.36 (M⁺).

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Cox Inhibition:
    • The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor, which could be beneficial in managing inflammation and pain. COX enzymes are critical in the inflammatory process, and selective inhibition can lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Equilibrative Nucleoside Transporter Inhibition:
    • It has been identified as an inhibitor of equilibrative nucleoside transporters (ENTs), which are involved in nucleotide synthesis and regulation of adenosine function. This inhibition can have implications in cancer therapy and other metabolic disorders .
  • Antidepressant Potential:
    • Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects, potentially through modulation of serotonin pathways. The presence of the piperazine moiety is often linked to enhanced neuropharmacological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound:

  • Fluorine Substitution:
    • The introduction of a fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .
  • Piperazine Ring:
    • The piperazine moiety is essential for the interaction with neurotransmitter receptors, influencing both selectivity and potency against specific targets.

Case Studies

  • COX-II Selectivity:
    • A study evaluated various derivatives of similar compounds for their COX-II inhibitory activity. Compounds with modifications to the piperazine structure demonstrated improved selectivity and potency compared to standard COX inhibitors like Celecoxib .
  • Nucleoside Transporter Studies:
    • Research involving transfected cell lines showed that analogs of this compound exhibited selective inhibition of ENT2 over ENT1, suggesting potential therapeutic applications in enhancing chemotherapeutic efficacy by modulating nucleoside levels within cells .

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide involves its interaction with neurotransmitter receptors in the brain. The piperazine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This can result in altered neurotransmitter release and uptake, which may have therapeutic effects in conditions such as anxiety and depression.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)piperazine: A simpler analogue that lacks the acetamide and nitrophenyl groups.

    N-(2-methyl-4-nitrophenyl)-2-oxoacetamide: Another analogue that lacks the piperazine ring.

Uniqueness

The uniqueness of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the fluorophenyl and nitrophenyl groups enhances its ability to interact with a variety of biological targets, making it a valuable compound for drug development.

This detailed overview provides a comprehensive understanding of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide, covering its synthesis, reactions, applications, and unique properties

Biological Activity

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3O3C_{16}H_{18}FN_{3}O_{3}, and its structure includes a piperazine ring substituted with a fluorophenyl group, which is crucial for its interaction with biological targets. The presence of the nitrophenyl moiety and the oxoacetamide functional group suggests potential for diverse biological interactions.

Research indicates that compounds similar to 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide often interact with neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperazine structure is known to enhance binding affinity to these receptors, potentially leading to anxiolytic and antidepressant effects.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that related piperazine derivatives exhibit significant antidepressant-like effects in animal models. The modulation of serotonin levels through 5-HT receptor interactions is believed to be a contributing factor .
  • Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, likely due to their influence on GABAergic systems, which are critical in anxiety regulation .
  • Neuroprotective Properties : Some derivatives have shown neuroprotective effects against oxidative stress, which may be relevant in neurodegenerative disorders .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives, including the target compound, revealed significant reductions in depressive-like behaviors in rodent models. The study highlighted the importance of the fluorophenyl group in enhancing receptor binding affinity, thus improving therapeutic outcomes .

Case Study 2: Anxiolytic Activity

In a controlled trial involving various piperazine-based compounds, researchers observed that those with similar structural features to 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide exhibited pronounced anxiolytic effects as measured by elevated plus maze tests. The findings support the hypothesis that these compounds can modulate anxiety through serotonergic pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AnxiolyticGABAergic system interaction
NeuroprotectiveAntioxidant properties

Safety and Toxicity

While promising, the safety profile of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide requires thorough investigation. Preliminary toxicity assessments suggest moderate safety margins; however, long-term studies are necessary to fully understand potential adverse effects associated with chronic use.

Q & A

Q. What are the standard synthetic routes for 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between the piperazine derivative and the nitrophenyl moiety.
  • Piperazine ring functionalization with fluorophenyl groups via nucleophilic substitution or coupling reactions.
  • Oxoacetamide formation using reagents like oxalyl chloride or activated esters. Critical parameters include temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalyst use (e.g., DCC for amide coupling). Yields are highly dependent on stoichiometric control and intermediate purification via column chromatography .

Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1DMF, 80°C, 12 h6592%
2THF, Pd(PPh₃)₄, 70°C7895%

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine ring integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% for biological assays).
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities (e.g., piperazine chair conformation) .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

  • Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (pH 4–9) with surfactants (e.g., Tween-80).
  • Co-solvent Systems : Use PEG-400 or cyclodextrins for hydrophobic compounds.
  • Lyophilization : For stable storage in PBS or saline .

Advanced Research Questions

Q. What methodologies are used to determine the compound’s mechanism of action?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for serotonin/dopamine receptors).
  • Cellular Activity Profiling : Dose-response curves (IC₅₀) in target-specific cell lines (e.g., HEK-293 transfected with GPCRs).
  • Kinetic Analysis : Surface Plasmon Resonance (SPR) to measure binding affinity (KD) and on/off rates .

Q. How can structural modifications enhance selectivity for specific biological targets?

  • Rational Design : Replace the 2-fluorophenyl group with bulkier substituents (e.g., 2,4-difluorophenyl) to modulate steric hindrance.
  • Bioisosteric Replacement : Substitute the nitro group with a cyano or trifluoromethyl group to improve metabolic stability.
  • SAR Studies : Systematic variation of the piperazine N-substituents to optimize receptor subtype selectivity .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Comparative Assays : Replicate studies using identical cell lines (e.g., NIH/3T3 vs. HEK-293) and assay conditions (e.g., ATP levels, incubation time).
  • Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., batch-to-batch compound variability).
  • Orthogonal Validation : Confirm activity via independent methods (e.g., qPCR for downstream gene expression) .

Q. What strategies optimize reaction conditions for scalable synthesis?

  • DoE (Design of Experiments) : Use factorial design to evaluate interactions between temperature, solvent polarity, and catalyst loading.
  • Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation.
  • Green Chemistry : Replace DMF with Cyrene™ or 2-MeTHF to reduce environmental toxicity .

Q. How can stability under physiological conditions be assessed?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • LC-MS/MS Monitoring : Track degradation products (e.g., nitro group reduction to amine).
  • Plasma Stability Assays : Incubate in human plasma (37°C, 24 h) to assess esterase-mediated hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.